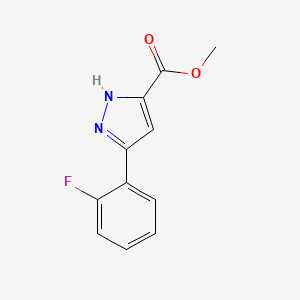

methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

Beschreibung

Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a 2-fluorophenyl group at position 3 and a methyl ester group at position 5. Its molecular formula is C₁₁H₉FN₂O₂, with a molecular weight of 220.20 g/mol and a single-isotope mass of 220.0648 Da . Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and biological relevance. This compound’s ortho-fluorophenyl substituent may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, influencing its pharmacokinetic properties .

Eigenschaften

IUPAC Name |

methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQUGJQHNHIGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position of the pyrazole ring to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Alcohol derivatives or dihydropyrazoles.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been investigated for its potential anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the synthesis of pyrazole derivatives that exhibited significant cytotoxicity against human cancer cell lines, suggesting that methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate could serve as a lead compound for further development in anticancer drug discovery .

Anticoagulant Properties

Research has also focused on the compound's role as an anticoagulant agent. Pyrazole derivatives have been identified as promising candidates for inhibiting factors involved in blood coagulation. A fragment-based lead generation study demonstrated that certain pyrazole derivatives could effectively inhibit FXIa, a target for anticoagulant drug development . Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate may exhibit similar properties, warranting further investigation.

Agrochemicals

Pesticide Development

The incorporation of fluorine into organic compounds often enhances their biological activity and stability. Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is being explored as a building block for developing novel agrochemicals, particularly pesticides. Its structural characteristics allow for modifications that can improve efficacy against pests while reducing environmental impact .

Materials Science

Fluorinated Polymers

In materials science, fluorinated compounds are known to impart desirable properties such as increased chemical resistance and thermal stability. Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate can be utilized in the synthesis of fluorinated polymers, which have applications in coatings and electronic materials. The incorporation of fluorine into polymer matrices has been shown to enhance performance characteristics such as conductivity and durability .

Data Tables

Wirkmechanismus

The mechanism of action of methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine substituents: Ortho-fluorine (as in the target compound) increases steric hindrance compared to para-fluorine derivatives (e.g., ), which may affect binding to biological targets. Polar groups: Hydroxy (in ) and methoxy (in ) groups improve water solubility but may reduce membrane permeability.

Activity Data from Ligand Studies

highlights pyrazole-carboxylate derivatives as ligands with varying bioactivities:

*Score: Computational binding affinity (lower values indicate stronger binding).

Insights :

- Fluorinated phenyl groups (e.g., 4-fluorophenyl in ) are associated with improved target binding, likely due to enhanced hydrophobic interactions and metabolic stability.

- The target compound’s ortho-fluorine may confer unique steric and electronic properties compared to para-substituted analogs.

Patent and Literature Landscape

- Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has 4 annotation hits in literature, indicating moderate research interest .

- In contrast, ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate and chloro-hydroxyphenyl analogs are more extensively studied, with applications in crystal engineering and drug discovery .

Biologische Aktivität

Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various cell lines, and relevant case studies.

- Chemical Formula : C12H10FN2O2

- Molecular Weight : 234.22 g/mol

- Structure : The compound features a pyrazole ring substituted with a fluorophenyl group and a carboxylate moiety, which contributes to its biological activity.

The biological activity of methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to various therapeutic effects. The precise mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Compounds similar in structure have shown the ability to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some derivatives of pyrazole compounds have been reported to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Anticancer Activity

Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been evaluated for its cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HepG2 | 26.0 | Induction of apoptosis | |

| MCF7 | 0.01 | Inhibition of Aurora-A kinase | |

| NCI-H460 | 0.03 | Cell cycle arrest | |

| A549 | 49.85 | Growth inhibition and apoptosis |

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives, including methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, have demonstrated antimicrobial activity against various pathogens. This broad-spectrum activity is crucial for developing new therapeutic agents against resistant strains.

Case Studies

- Cytotoxicity Evaluation : A study by Li et al. demonstrated that methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate exhibited significant cytotoxicity against MCF7 and HCT116 cell lines, with IC50 values indicating strong potential as an anticancer agent .

- Mechanistic Insights : Research involving fluorescence-activated cell sorting revealed that the compound triggers non-necrotic cell death primarily through G2/M-phase arrest, highlighting its potential for further development in cancer therapeutics .

- Structure-Activity Relationship (SAR) : An analysis of structural modifications on the pyrazole ring has led to the identification of derivatives with enhanced potency and selectivity against specific targets, suggesting avenues for optimizing therapeutic efficacy .

Q & A

Q. What synthetic routes are commonly employed to prepare methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, and how is the product characterized?

Methodological Answer: The synthesis typically involves cyclocondensation of a β-ketoester derivative (e.g., methyl acetoacetate) with a fluorophenyl-substituted hydrazine. For example:

Cyclocondensation : React methyl 3-(2-fluorophenyl)-3-oxopropanoate with hydrazine hydrate in ethanol under reflux to form the pyrazole ring .

Esterification : Direct carboxylation or esterification steps may follow, depending on precursor availability.

Q. Characterization Techniques :

- NMR : and NMR to confirm substituent positions and purity (e.g., aromatic proton splitting patterns for fluorophenyl groups) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm) and N-H stretches (~3200 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H] ion).

Q. What safety protocols are critical when handling methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; the compound may release hazardous decomposition products (e.g., carbon monoxide, nitrogen oxides) under heat .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed chemical waste services .

- First Aid : Flush eyes with water for 15 minutes if exposed; do not induce vomiting if ingested .

Q. How should researchers store this compound to ensure stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent degradation .

- Light Sensitivity : Protect from light to avoid photochemical reactions (common in fluorinated aromatics).

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclocondensation efficiency compared to ethanol .

- Catalysis : Add Lewis acids (e.g., ZnCl) to accelerate ring closure .

- Temperature Control : Monitor reflux temperature (±2°C) to minimize side products (e.g., over-alkylation) .

- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure product from byproducts .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Methodological Answer:

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to verify substituent effects .

- Decoupling Experiments : Use -decoupled NMR to clarify splitting patterns caused by fluorine coupling .

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of fluorophenyl substitution) .

Q. What mechanistic insights explain the fluorophenyl group’s influence on derivatization reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The 2-fluorophenyl group deactivates the pyrazole ring, directing electrophilic substitution to specific positions (e.g., C-4 over C-5) .

- Steric Hindrance : Ortho-fluorine may hinder nucleophilic attack, requiring bulky reagents for functionalization (e.g., Grignard reactions) .

- Hydrogen Bonding : Fluorine’s electronegativity stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers address low reproducibility in scaled-up syntheses?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Purification Consistency : Standardize recrystallization solvents (e.g., methanol/water ratios) to control polymorphism .

- Batch Analysis : Perform HPLC-MS on multiple batches to identify impurities (e.g., residual hydrazine) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in aqueous ethanol) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Data Contradiction Analysis

Q. How should conflicting data about decomposition products be resolved?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds .

- GC-MS : Analyze volatile byproducts (e.g., nitrogen oxides, HF) under pyrolytic conditions .

- Cross-Reference : Compare results with analogous compounds (e.g., ethyl pyrazole carboxylates) to validate findings .

Q. What strategies validate the absence of genotoxicity in this compound?

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .

- Comet Assay : Evaluate DNA damage in mammalian cell lines (e.g., HepG2) .

- In Silico Prediction : Apply software like Derek Nexus to flag structural alerts (e.g., nitroso groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.